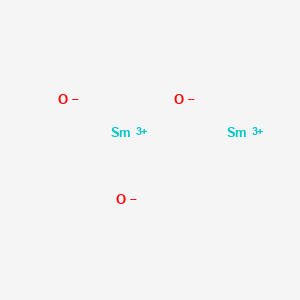
氧化钐
描述
Samarium(III) oxide, also known as samarium sesquioxide or samaria, is a chemical compound with the formula Sm₂O₃. It is a rare earth oxide that appears as a yellow-white crystalline solid. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications .
科学研究应用
Samarium(III) oxide has a wide range of applications in scientific research and industry:
Optical and Infrared Absorbing Glass: It is used to absorb infrared radiation in optical and infrared absorbing glass.
Nuclear Power Reactors: It serves as a neutron absorber in control rods for nuclear power reactors.
Catalysis: The oxide catalyzes the dehydration and dehydrogenation of primary and secondary alcohols.
Optoelectronics: Samarium oxide nanoparticles are used to improve the optical properties of tellurite-based glass for optoelectronic devices.
作用机制
Target of Action
Samarium oxide, also known as Samarium(III) oxide, primarily targets the ammonia electrooxidation reaction on anodes . The Sm2+ ions in samarium oxide play an indispensable role in this process . In addition, samarium oxide is used in optical and infrared absorbing glass to absorb infrared radiation, and as a neutron absorber in control rods for nuclear power reactors .
Mode of Action
The presence of Sm2+ ions signifies the existence of oxygen vacancies in samarium oxide . These ions are crucial for the ammonia electrooxidation reaction on the anodes . The Sm2+ ions boost the reaction, leading to high and stable electrocatalytic activities .
Biochemical Pathways
Samarium oxide affects the biochemical pathway of ammonia electrooxidation. This process involves the conversion of ammonia (NH3) to hydrogen (H2), a zero-carbon fuel, in a non-aqueous electrolyte . The Sm2+ ions in samarium oxide enhance this conversion process .
Pharmacokinetics
This suggests that samarium oxide has the potential to alter the biodistribution of a drug when used in nanoparticulate delivery systems .
Result of Action
The primary result of samarium oxide’s action is the enhanced conversion of ammonia to hydrogen in the ammonia electrooxidation reaction . This process is crucial for the generation of zero-carbon fuel . Additionally, samarium oxide has been found to have photo-catalytic effects in the UV-induced degradation of methyl orange .
Action Environment
Samarium oxide’s action, efficacy, and stability can be influenced by environmental factors. For instance, samarium oxide readily forms on the surface of samarium metal under humid conditions or temperatures in excess of 150°C in dry air .
准备方法
Synthetic Routes and Reaction Conditions: Samarium(III) oxide can be synthesized through several methods:
Thermal Decomposition: This involves the thermal decomposition of samarium(III) carbonate, hydroxide, nitrate, oxalate, or sulfate. For example: [ \text{Sm}_2(\text{CO}_3)_3 \rightarrow \text{Sm}_2\text{O}_3 + 3 \text{CO}_2 ]
Burning the Metal: Samarium metal can be burned in air or oxygen at temperatures above 150°C: [ 4 \text{Sm} + 3 \text{O}_2 \rightarrow 2 \text{Sm}_2\text{O}_3 ]
Industrial Production Methods: In industrial settings, samarium(III) oxide is typically produced by the thermal decomposition of samarium salts or by direct oxidation of samarium metal .
化学反应分析
Types of Reactions: Samarium(III) oxide undergoes various chemical reactions, including:
Dissolution in Mineral Acids: It dissolves in mineral acids to form corresponding samarium salts: [ \text{Sm}_2\text{O}_3 + 6 \text{HCl} \rightarrow 2 \text{SmCl}_3 + 3 \text{H}_2\text{O} ]
Common Reagents and Conditions:
Mineral Acids: Hydrochloric acid is commonly used for dissolution.
Reducing Agents: Hydrogen and carbon monoxide are typical reducing agents used in the reduction process.
Major Products:
Samarium Salts: Such as samarium(III) chloride.
Metallic Samarium: Obtained through reduction processes.
相似化合物的比较
Samarium(III) oxide can be compared with other rare earth oxides such as:
- Europium(III) oxide (Eu₂O₃)
- Gadolinium(III) oxide (Gd₂O₃)
- Terbium(III) oxide (Tb₄O₇)
Uniqueness:
- Optical Properties: Samarium(III) oxide is particularly noted for its ability to absorb infrared radiation, which is not a common property among all rare earth oxides .
- Catalytic Activity: Its catalytic properties in the dehydration and dehydrogenation of alcohols are also distinctive .
By understanding the unique properties and applications of samarium(III) oxide, researchers and industries can better utilize this compound in various advanced technologies.
属性
IUPAC Name |
oxygen(2-);samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOIHSPIPYAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Sm+3].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sm2O3, O3Sm2 | |
| Record name | Samarium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Samarium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30925575 | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-white solid; [Merck Index] Insoluble in water; Soluble in acids; [Hawley] | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12060-58-1, 12651-06-8 | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012651068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Samarium oxide (Sm2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Samarium(3+) oxide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30925575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAMARIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91N8739X2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)




